molecular formula C27H23N3O4 B2619423 17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 902514-84-5

17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B2619423
CAS No.: 902514-84-5
M. Wt: 453.498
InChI Key: OXTPRJTVUVQWCA-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic system featuring a fused tetracyclic scaffold containing two oxygen atoms (4,7-dioxa) and three nitrogen atoms (12,13,17-triaza). The benzyl and 3,4-dimethoxyphenyl substituents contribute to its hydrophobicity and electronic properties, while the rigid tetracyclic framework likely enhances thermal and chemical stability.

Properties

IUPAC Name

17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4/c1-31-22-9-8-18(12-23(22)32-2)26-20-16-30(15-17-6-4-3-5-7-17)21-14-25-24(33-10-11-34-25)13-19(21)27(20)29-28-26/h3-9,12-14,16H,10-11,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTPRJTVUVQWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” involves multiple steps, including the formation of the tetracyclic core and the introduction of the benzyl and dimethoxyphenyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the tetracyclic core through intramolecular cyclization.

    Substitution Reactions: Introduction of the benzyl and dimethoxyphenyl groups via nucleophilic or electrophilic substitution.

    Oxidation and Reduction: Adjusting the oxidation state of specific atoms to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

“17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene” would depend on its specific interactions with molecular targets. This may involve:

    Binding to Receptors: Interaction with specific receptors or enzymes.

    Pathway Modulation: Modulation of biochemical pathways to exert its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous heterocyclic systems:

Compound Name Heteroatoms Key Substituents Ring System Reported Properties/Applications Source
Target Compound 3N, 2O Benzyl, 3,4-dimethoxyphenyl Tetracyclic High rigidity due to fused rings; hydrophobic substituents suggest membrane permeability potential.
2,3,13,14-Tetramethyl-1,4,12,15-tetraazacyclododecane 4N Methyl, ethyl, p-tolyl Macrocyclic Metal ion coordination (e.g., Mg²⁺, Ca²⁺); used in catalysis or sensor applications.
3,6,14,17-Tetramethoxy-22,23-diphenyl-1,10,12,21-tetraazahexacyclo[...]tetracosa-hexaene-11,24-dione 4N, 2O Tetramethoxy, diphenyl Hexacyclic High crystallinity (single-crystal X-ray R factor = 0.056); steric hindrance limits solubility.
14-Methoxy-15-(3-methylbut-2-en-1-yl)-8,17-dioxatetracyclo[...]hexaene-5,10-diol 2O Prenyl, methoxy, dihydroxy Tetracyclic Pterocarpan derivative; bioactive (antimicrobial/antioxidant potential inferred from hydroxyl groups).
6-({...}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid 2O Glycosidic linkages, carboxylic acid Tetracyclic High hydrophilicity due to polar substituents; potential for glycosidase inhibition or drug delivery.

Key Comparisons:

Heteroatom Composition: The target compound’s 3N/2O arrangement contrasts with macrocyclic tetraazacyclododecanes (4N) and hexacyclic tetraaza-diones (4N/2O) . Fewer nitrogen atoms may reduce metal-binding affinity compared to macrocycles but enhance selectivity for smaller ions or organic substrates.

Substituent Effects :

  • The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, which could stabilize charge-transfer interactions or π-π stacking in host-guest systems. This contrasts with tetramethoxy groups in , which introduce greater steric bulk but similar electronic effects.
  • The benzyl substituent enhances hydrophobicity, differentiating it from hydrophilic glycosidic derivatives (e.g., ).

Ring System Complexity :

  • The tetracyclic framework balances rigidity and synthetic accessibility, unlike hexacyclic systems (e.g., ), which require advanced crystallization techniques (e.g., SHELX refinement ).

Research Findings and Implications

  • Synthesis Challenges: The target compound’s fused rings and multiple heteroatoms likely necessitate multi-step condensation and cyclization reactions, akin to methods for tetraazacyclododecanes (e.g., using diaminoheptane and diketones ).
  • Physicochemical Properties :
    • Solubility : Lower than hydroxylated pterocarpans but higher than diphenyl-substituted hexacycles .
    • Stability : Aromatic substituents and fused rings suggest resistance to thermal degradation, comparable to crystallographically characterized analogs .

Biological Activity

The compound 17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H22N3O2C_{27}H_{22}N_3O_2, with a molecular weight of approximately 439.5 g/mol. Its structure features a tricyclic framework that may interact with various biological targets.

The mechanism of action involves interactions with specific molecular targets such as kinases and receptors. Similar compounds have been reported to undergo transformations that can lead to various biological effects:

  • Target Interactions : The compound may interact with enzymes and receptors involved in signaling pathways.
  • Biochemical Pathways : It is known to influence functional group transformations like oxidations and aminations.

Biological Activity

Research indicates that compounds structurally related to 17-benzyl-14-(3,4-dimethoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene exhibit diverse biological activities:

  • Anticancer Activity : Some studies suggest potential anticancer properties linked to the compound's ability to induce apoptosis in cancer cells.
  • Antimicrobial Effects : Preliminary data indicate that similar compounds may possess antimicrobial properties against various pathogens.
  • Neuroprotective Effects : Research has explored the neuroprotective potential of related structures in models of neurodegenerative diseases.

Data Table: Summary of Biological Activity

Activity Type Observation Reference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against oxidative stress in neurons

Case Studies

  • Anticancer Study : A study conducted on a series of similar compounds demonstrated their efficacy in inhibiting tumor growth in vitro and in vivo models. The mechanism involved modulation of apoptotic pathways through caspase activation.
  • Antimicrobial Research : In a comparative study against common pathogens such as E. coli and S. aureus, derivatives showed significant inhibition zones in agar diffusion tests.
  • Neuroprotection : In animal models of Alzheimer's disease, compounds with similar structures were shown to reduce amyloid plaque formation and improve cognitive functions.

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